1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Description
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic β-carboline derivative characterized by a tetracyclic indole framework substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 4. Its molecular formula is C₁₈H₁₈ClFN₂, with a molecular weight of 332.81 g/mol and CAS number 1431965-08-0 . The compound is part of a broader class of β-carbolines known for their structural diversity and biological activities, including interactions with neurotransmitter receptors and enzymes such as monoamine oxidases (MAOs) .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2.ClH/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12;/h2-7,10,17,20-21H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCDEWUVGUKJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-38-0 | |
| Record name | 1H-Pyrido[3,4-b]indole, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves several steps:
Synthetic Routes: The synthesis begins with the preparation of the key intermediate, which involves the reaction of 4-fluoroaniline with a suitable aldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions to form the beta-carboline core structure.
Reaction Conditions: The cyclization step often requires the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the beta-carboline ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated beta-carboline derivatives.
Scientific Research Applications
Chemistry
- Building Block in Synthesis : It serves as an essential intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical development. Its unique properties facilitate the creation of derivatives with enhanced efficacy.
Biology
- Biological Probes : The compound is investigated for its ability to interact with various enzymes and receptors, making it a valuable tool for studying biological pathways.
- Mechanism of Action : It binds to serotonin and dopamine receptors, influencing neurotransmitter activity and potentially modulating mood regulation and stress response pathways.
Medicine
- Therapeutic Potential : Research indicates potential applications as:
- Antidepressant : Preliminary studies suggest efficacy in alleviating depressive symptoms.
- Anxiolytic : It may reduce anxiety through modulation of neurotransmitter systems.
- Antitumor Agent : Investigations are ongoing regarding its effects on cancer cell proliferation.
Case Studies
-
Antidepressant Activity :
- A study demonstrated that the compound significantly reduced depressive-like behavior in animal models, indicating its potential as an antidepressant agent.
-
Antitumor Effects :
- Research has shown that it inhibits the proliferation of certain cancer cell lines, suggesting that it may be developed into a therapeutic agent for cancer treatment.
-
Neuropharmacological Studies :
- Investigations into its interactions with serotonin receptors revealed modulation of neurotransmitter release, supporting its role in mood regulation.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors in the brain, such as serotonin and dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to mood regulation, stress response, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Fluorophenyl vs. Chlorophenyl/Nitrophenyl Derivatives
- 1-(4-Chloro-3-nitrophenyl)-6-methoxy variant (CAS 3380-78-7): Features a chloro-nitro substitution on the phenyl ring and a methoxy group at position 5. This modification increases molecular weight (C₁₉H₁₇ClN₃O₃ , 385.81 g/mol) and may enhance electrophilic reactivity compared to the fluorophenyl analog .
Methyl vs. Methoxy Substituents
- 1-(4-Fluorophenyl)-6-methoxy variant (CAS 1262757-36-7): Replacing the methyl group with methoxy increases polarity (logP reduced by ~0.5) and hydrogen-bonding capacity, which could influence solubility and pharmacokinetics .
- 1-(3,4-Dimethoxyphenyl)-6-methyl variant (C₂₁H₂₄N₂O₂, 336.43 g/mol): The dimethoxy substitution enhances planarity and π-π stacking interactions, as seen in its higher affinity for serotonin receptors (e.g., 5-HT2C) compared to the fluorophenyl-methyl analog .
Modifications on the β-Carboline Core
Hydrogen Bonding and Crystallography
- Single-crystal studies of related compounds (e.g., ) show that para-substituted derivatives form more ordered lattices due to minimized torsional strain .
- 1-(2-Methoxyphenyl) analog (CAS 331852-78-9): The methoxy group at position 2 disrupts molecular planarity, as evidenced by its lower melting point (unreported) compared to the 4-fluorophenyl variant .
MAO-B Inhibition
- 1-Phenyltetrahydronorharman hydrochloride (CAS 3574-01-4): The absence of fluorine reduces lipophilicity (xLogP ~3.0 vs. 3.5 for the fluorophenyl analog), correlating with lower blood-brain barrier penetration in rodent models .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Synthetic Accessibility : The 4-fluorophenyl-methyl derivative is synthesized in high yields (~80%) via Pictet-Spengler reactions, similar to isostructural thiazole derivatives (e.g., ) .
- Crystallographic Trends : Para-substituted derivatives (e.g., 4-fluorophenyl) adopt planar conformations in the solid state, while meta-substituted analogs show torsional deviations up to 30° .
- SAR Insights : Fluorine at position 4 optimizes a balance between lipophilicity and metabolic stability, making it a preferred substituent in CNS-targeting β-carbolines .
Biological Activity
Overview
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline class. These compounds are recognized for their diverse biological activities and potential therapeutic applications, including antidepressant, anxiolytic, and antitumor effects. The presence of a fluorophenyl group in this compound may enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
Chemical Structure
The compound features a pyrido[3,4-b]indole structure with key substituents:
| Component | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Methyl Group | Located at position 6 of the beta-carboline structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
- Signaling Pathways : It may modulate pathways related to mood regulation and stress response, potentially contributing to its antidepressant effects .
Antiparasitic Activity
Research indicates that beta-carboline derivatives exhibit significant antiparasitic properties. In studies involving Trypanosoma cruzi:
- IC50 Values : The compound demonstrated an IC50 of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms, respectively.
- Selectivity : It showed low cytotoxicity towards mammalian cells with a selective index 31 times higher for the parasite .
Antitumor Activity
In vitro studies have evaluated the compound's antitumor potential against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| KB (Human Oral Cancer) | Moderate |
| A549 (Lung Cancer) | Moderate |
| HT-29 (Colon Cancer) | Moderate |
These results indicate that while the compound exhibits moderate cytotoxicity across different cell lines, further optimization could enhance its effectiveness .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE):
- Inhibition Rates : Several beta-carboline derivatives showed promising AChE inhibition rates exceeding 90% at concentrations around 10 µM, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Antiparasitic Study : A study highlighted the effectiveness of various beta-carboline derivatives against T. cruzi. The specific derivative showed significant activity with minimal toxicity towards human cells .
- Antitumor Evaluation : A comprehensive evaluation against multiple cancer cell lines revealed that while some derivatives exhibited moderate cytotoxicity, structural modifications could lead to improved potency .
- Enzyme Activity Research : The compound's ability to inhibit AChE positions it as a candidate for further research into treatments for conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
